molecular formula C10H3Cl5 B3064655 1,2,4,5,8-Pentachloronaphthalene CAS No. 150224-25-2

1,2,4,5,8-Pentachloronaphthalene

Cat. No. B3064655
CAS RN: 150224-25-2
M. Wt: 300.4 g/mol
InChI Key: FEIKEVSWLMYFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5,8-Pentachloronaphthalene is a pale-yellow or white solid or powder with an aromatic odor . It is also known by the trade name Halowax® 1013 .


Molecular Structure Analysis

The molecular formula of this compound is C10H3Cl5 . The molecular weight is 300.4 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 636°F and a melting point of 248°F . It is insoluble in water and has a vapor pressure of less than 1 mmHg . The specific gravity is 1.67 .

Scientific Research Applications

Identification in Environmental Samples

1,2,4,5,8-Pentachloronaphthalene has been identified in environmental samples like fly ash from municipal waste incinerators and commercial products like Halowax 1014. Specific isomers of pentachloronaphthalene, including 1,2,4,5,8-PeCN, are identified and synthesized for environmental analysis. This application is crucial in monitoring and understanding the environmental presence and impact of such compounds (Imagawa et al., 1993).

Presence in Industrial Products

Chlorinated naphthalenes like this compound have been detected in industrial products, such as polychlorinated biphenyls (PCBs) of Japanese manufacture. The identification of these compounds raises concerns about their potential contribution to environmental pollution and human exposure incidents like the Yusho incident (Roach & Pomerantz, 1974).

Analysis and Synthesis Techniques

Improved synthesis methods for polychloronaphthalenes, including pentachloronaphthalenes like this compound, have been developed. These methods facilitate the study of these compounds by providing sufficient quantities for complete physicochemical characterization, which is essential for understanding their environmental and biological behavior (Auger et al., 1993).

Environmental Pollution and Toxicity

Polychlorinated naphthalenes (PCNs), including pentachloronaphthalenes, are persistent environmental pollutants. They are known for their bioaccumulation and potential toxicity. Studies focus on their environmental distribution, sources, persistence, and toxicity, highlighting the importance of monitoring and regulating these compounds (Falandysz, 1998).

Novel Applications in Organic Chemistry

Compounds structurally related to this compound, like 1,8-diaminonaphthalene, have been applied in organic synthesis to create complex molecules used in medicines, sensors, and dyes. This research demonstrates the versatility and potential of naphthalene derivatives in diverse scientific fields (Ziarani et al., 2020).

Safety and Hazards

Exposure to 1,2,4,5,8-Pentachloronaphthalene can occur through inhalation, skin absorption, ingestion, and eye contact . Symptoms of exposure can include headache, weakness, exhaustion, dizziness, anorexia, skin eruptions, jaundice, and liver necrosis . It is recommended to prevent skin and eye contact, and to wash skin when contaminated .

properties

IUPAC Name

1,2,4,5,8-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIKEVSWLMYFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CC(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164508
Record name 1,2,4,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

150224-25-2
Record name Naphthalene, 1,2,4,5,8-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,5,8-Pentachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4,5,8-Pentachloronaphthalene
Reactant of Route 2
Reactant of Route 2
1,2,4,5,8-Pentachloronaphthalene
Reactant of Route 3
Reactant of Route 3
1,2,4,5,8-Pentachloronaphthalene
Reactant of Route 4
Reactant of Route 4
1,2,4,5,8-Pentachloronaphthalene
Reactant of Route 5
Reactant of Route 5
1,2,4,5,8-Pentachloronaphthalene
Reactant of Route 6
1,2,4,5,8-Pentachloronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.